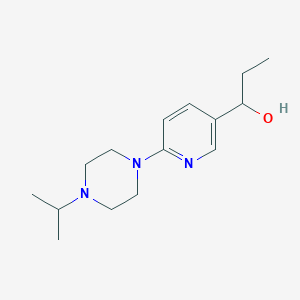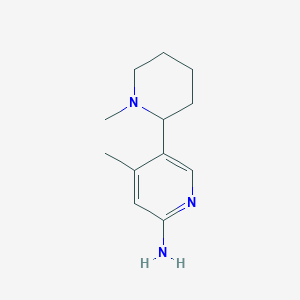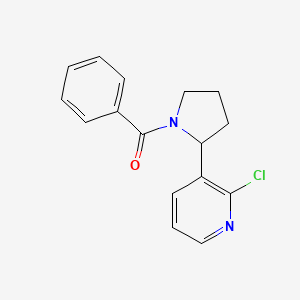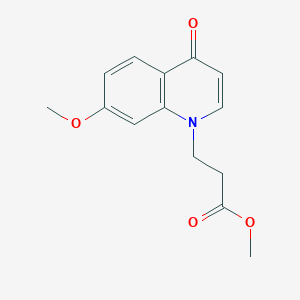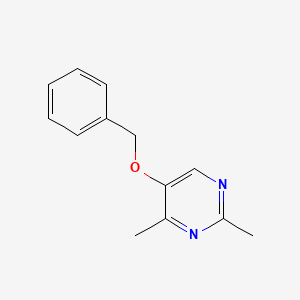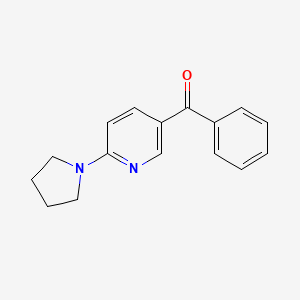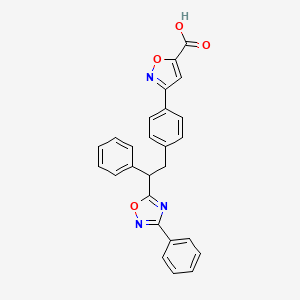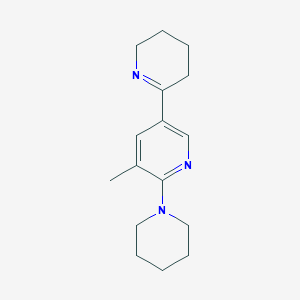
1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring linked to a pyridine ring, with an ethyl-substituted piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Moiety: The starting material, 1-ethylpiperidine, is synthesized through the alkylation of piperidine with ethyl halides under basic conditions.
Coupling with Pyridine: The ethylpiperidine is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of Piperazine Ring: The final step involves the cyclization of the intermediate product with a suitable diamine, such as ethylenediamine, under acidic or basic conditions to form the piperazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms on the pyridine ring can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
1-(2-Pyridinyl)piperazine: A simpler analog with similar structural features but lacking the ethylpiperidine moiety.
1-(3-Fluoro-2-pyridinyl)piperazine: A derivative with a fluorine substitution on the pyridine ring, known for its selective receptor binding properties.
Uniqueness: 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine is unique due to the presence of the ethylpiperidine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its simpler analogs. This structural feature can influence the compound’s binding affinity, selectivity, and overall biological activity.
特性
分子式 |
C16H26N4 |
|---|---|
分子量 |
274.40 g/mol |
IUPAC名 |
1-[3-(1-ethylpiperidin-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C16H26N4/c1-2-19-11-4-3-7-15(19)14-6-5-8-18-16(14)20-12-9-17-10-13-20/h5-6,8,15,17H,2-4,7,9-13H2,1H3 |
InChIキー |
VCOMEWIGXBHYGH-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCCC1C2=C(N=CC=C2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


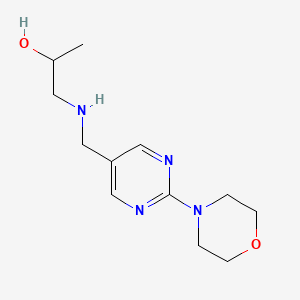
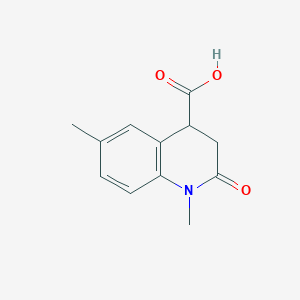

![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)

